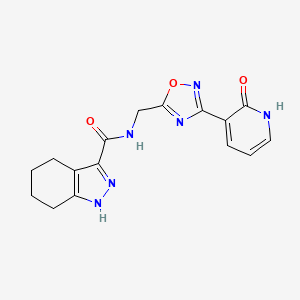![molecular formula C18H17N7O3 B2996529 2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-6-carboxamide CAS No. 2034600-92-3](/img/structure/B2996529.png)
2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-6-carboxamide is a useful research compound. Its molecular formula is C18H17N7O3 and its molecular weight is 379.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activity
Compounds with structural similarities to the queried chemical have been synthesized and evaluated for their antibacterial activity. For instance, a series of 1,3-disubstituted pyrrolidinone derivatives bearing triazole and other moieties were synthesized and tested against bacteria such as S. aureus, L. monocytogenes, E. coli, and P. aeruginosa. Some derivatives demonstrated excellent antibacterial activity, indicating the potential for developing new antibacterial agents (Balandis et al., 2019).
Anticonvulsant Activity
Research into the anticonvulsant activity of compounds with similar structures has been conducted, revealing that modifications to the imidazole ring atoms can lead to variations in activity against seizures induced in animal models. This suggests a pathway for developing new anticonvulsant drugs through structural modification (Kelley et al., 1995).
Antimicrobial Evaluation
The synthesis and evaluation of thienopyrimidine derivatives and their antimicrobial activities have been explored, with some derivatives showing pronounced activity. This research contributes to the identification of new compounds with potential use in treating microbial infections (Bhuiyan et al., 2006).
Antitumor and Antimicrobial Activities
Enaminones have been utilized as building blocks for synthesizing substituted pyrazoles, demonstrating significant antitumor and antimicrobial activities. This highlights the versatility of such compounds in pharmaceutical research for developing new therapeutic agents (Riyadh, 2011).
Cardiovascular Agents
Studies have synthesized and evaluated the coronary vasodilating and antihypertensive activities of 1,2,4-triazolo[1,5-a]pyrimidines, identifying compounds with promising potential as cardiovascular agents. This suggests a route for the development of new drugs in the treatment of cardiovascular diseases (Sato et al., 1980).
properties
IUPAC Name |
2-oxo-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3H-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O3/c26-17(11-3-4-12-13(9-11)28-18(27)20-12)19-10-16-22-21-14-5-6-15(23-25(14)16)24-7-1-2-8-24/h3-6,9H,1-2,7-8,10H2,(H,19,26)(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWCSDMLANZAGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CC5=C(C=C4)NC(=O)O5)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

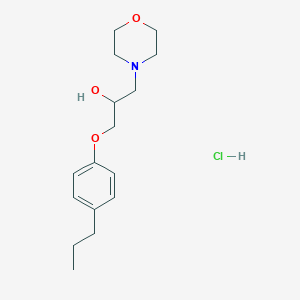
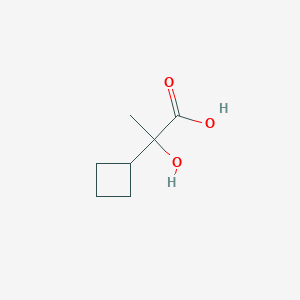
![3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride](/img/structure/B2996451.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2996453.png)
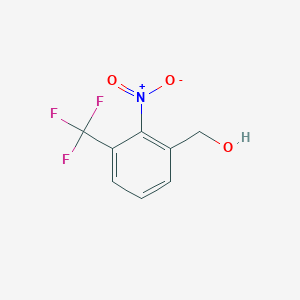
![N-(2-(1H-indol-3-yl)ethyl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2996457.png)

![2-Chloro-N-[2-[(2,5-dimethylthiophen-3-yl)sulfonylamino]ethyl]propanamide](/img/structure/B2996462.png)
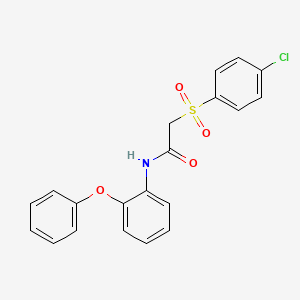
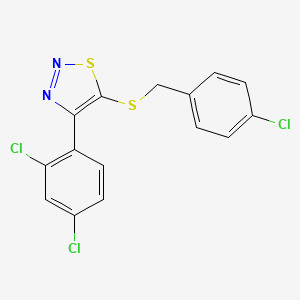
![Methyl 2-(5-methylisoxazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2996465.png)
![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2996467.png)
